molecular formula C20H21N3O6 B3570870 Methyl 3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-5-nitrobenzoate

Methyl 3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-5-nitrobenzoate

Cat. No.: B3570870
M. Wt: 399.4 g/mol
InChI Key: MVKXRBMTBWLGKK-UHFFFAOYSA-N
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Description

Methyl 3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-5-nitrobenzoate is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a nitrobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-5-nitrobenzoate typically involves multiple steps. One common approach starts with the preparation of 1-(2-methoxyphenyl)piperazine, which can be synthesized via the reaction of 2-methoxyaniline with ethylene glycol in the presence of a catalyst . This intermediate is then reacted with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-5-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include derivatives with altered functional groups,

Properties

IUPAC Name

methyl 3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O6/c1-28-18-6-4-3-5-17(18)21-7-9-22(10-8-21)19(24)14-11-15(20(25)29-2)13-16(12-14)23(26)27/h3-6,11-13H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKXRBMTBWLGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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